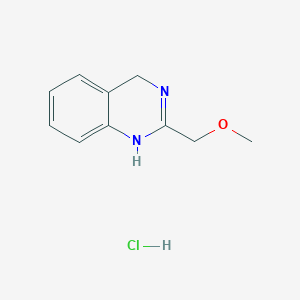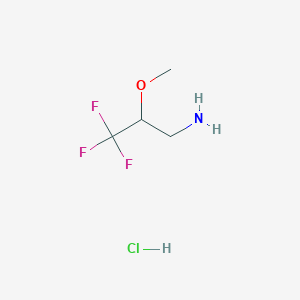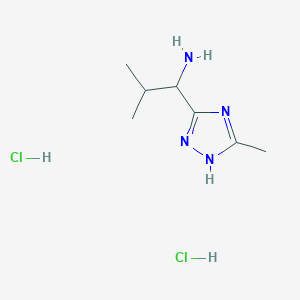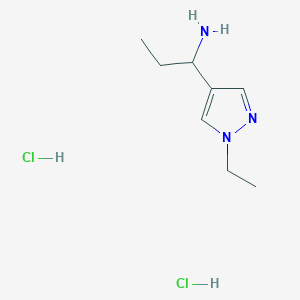
2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride
Übersicht
Beschreibung
2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis of Antimicrobial Agents : A study by El-zohry & Abd-Alla (2007) explored the synthesis of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-on e derivatives, which included reactions with 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one, showing potential antimicrobial activities (El-zohry & Abd-Alla, 2007).
Crystallography and Structural Studies
- Crystal Structure Analysis : Research by Gotoh & Ishida (2013) involved the crystal structure of bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate, revealing insights into molecular interactions and hydrogen bonding patterns (Gotoh & Ishida, 2013).
- Molecular Structure of Alkaloids : Turgunov et al. (2003) analyzed the crystal and molecular structure of 2,3-tetramethylen-3,4-dihydroquinazoline hydrochloride, an alkaloid, through X-ray structure analysis (Turgunov et al., 2003).
Anticancer and Antitumor Studies
- Tubulin-Binding Tumor-Vascular Disrupting Agents : Cui et al. (2017) investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to dihydroquinazolines, for its anticancer properties and impact on tumor vasculature (Cui et al., 2017).
- Synthesis and Anticancer Activities : Research by Sirisoma et al. (2009) on the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent anticancer properties and efficient blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis and Chemical Reactions
- Synthesis of Quinazoline Schiff Base Compounds : Khan et al. (2017) synthesized Schiff bases from dihydroquinazoline and studied their inhibitory effect on corrosion, indicating a chemical application beyond biological activity (Khan et al., 2017).
Antimicrobial and Anticonvulsant Activities
- Study on Thioxoquinazolinone Derivatives : Rajasekaran et al. (2013) synthesized thioxoquinazolinone derivatives from dihydroquinazoline, evaluating them for antimicrobial and anticonvulsant activities (Rajasekaran et al., 2013).
Soil Microbiology and Environmental Chemistry
- Degradation of Herbicides in Soil : Lee (1986) studied the degradation of the herbicide Alachlor, producing degradation products including a dihydroquinazoline derivative, suggesting applications in environmental chemistry (Lee, 1986).
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-1,4-dihydroquinazoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-13-7-10-11-6-8-4-2-3-5-9(8)12-10;/h2-5H,6-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHYUMKZPAVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NCC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)
![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)




